N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide
Description
The compound N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide (hereafter referred to as Compound X) is a structurally complex molecule featuring:
- A thieno[3,2-d]pyrimidine-2,4-dione core, which is a bicyclic heteroaromatic system known for its role in modulating biological activity through interactions with enzymes or receptors.
- A 3-methylbenzyl substituent at position 1 of the thienopyrimidine ring, contributing to lipophilicity and steric bulk.
However, its exact biological targets and pharmacokinetic properties remain underexplored in the provided evidence.
Properties
Molecular Formula |
C25H24ClN3O3S |
|---|---|
Molecular Weight |
482.0 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide |
InChI |
InChI=1S/C25H24ClN3O3S/c1-17-3-2-4-19(15-17)16-29-21-11-14-33-23(21)24(31)28(25(29)32)13-10-22(30)27-12-9-18-5-7-20(26)8-6-18/h2-8,11,14-15H,9-10,12-13,16H2,1H3,(H,27,30) |
InChI Key |
PBOLCRXIDHCAMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCCC4=CC=C(C=C4)Cl)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-{1-[(3-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thienopyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.
Introduction of the Chlorophenyl Group: This step involves the alkylation of the thienopyrimidine core with a chlorophenyl ethyl halide under basic conditions.
Formation of the Propanamide Moiety: The final step involves the acylation of the intermediate with a propanoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-3-{1-[(3-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced analogs with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where thienopyrimidine derivatives have shown efficacy.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of thienopyrimidine-based drugs.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-{1-[(3-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide is likely to involve interaction with specific molecular targets such as enzymes or receptors. The thienopyrimidine core may interact with nucleic acids or proteins, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Chlorophenyl and Amide Motifs
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide ()
- Core Structure : Simple propanamide backbone without a fused heterocyclic system.
- Substituents: A 3-chlorophenethyl group attached to the amide nitrogen. A 4-isobutylphenyl group linked via the propanoyl chain.
- Synthesis: Synthesized via the Schotten-Baumann reaction between 2-(3-chlorophenyl)ethan-1-amine and 2-(4-isobutylphenyl)propanoyl chloride .
- Higher flexibility due to the absence of a rigid bicyclic system.
Timcodar ()
- Core Structure : Propanamide with a pyridyl-ethyl-propyl chain and a trimethoxyphenyl acetyl group.
- Substituents :
- 4-Chlorophenyl and 4-pyridyl groups for dual aromatic interactions.
- Trimethoxyphenyl acetyl moiety for enhanced solubility and target engagement.
- Biological Relevance : Used in treating mycobacterial infections (e.g., tuberculosis) via undefined mechanisms .
- Key Differences: Incorporation of pyridyl and trimethoxyphenyl groups introduces polar interactions absent in Compound X. The absence of a thienopyrimidine core limits structural overlap.
Functional Analogues Based on Bioactivity Clustering
highlights hierarchical clustering of compounds based on bioactivity profiles, chemical structures, and protein targets. While Compound X’s specific bioactivity data are unavailable, structurally related compounds with thienopyrimidine cores (e.g., kinase inhibitors) are likely to cluster with it due to shared:
- Heterocyclic pharmacophores : Critical for ATP-binding pocket interactions in kinases.
- Amide linkers : Facilitate hydrogen bonding with catalytic residues.
Computational and Analytical Comparisons
Molecular Networking via MS/MS ()
- Compound X’s fragmentation pattern (e.g., cleavage of the amide bond or thienopyrimidine ring) would yield a cosine score reflecting similarity to other heterocyclic amides.
- Related compounds (e.g., ’s Timcodar) may share fragmentation ions from the chlorophenyl or propanamide moieties.
Graph-Based Structural Similarity ()
- Graph-theoretical methods would emphasize differences in the thienopyrimidine core versus simpler aryl amides (e.g., ).
- NP-hard complexity: Computational challenges arise in comparing large bicyclic systems like Compound X with monocyclic analogues.
Physicochemical Properties (Hypothetical)
Implications for Drug Discovery
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl and 3-methylphenyl groups may influence its interaction with biological targets.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thieno-pyrimidines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted that thieno[3,2-d]pyrimidines can inhibit the growth of cancer cells through the modulation of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and metabolism .
Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activity against a range of pathogens. The thieno-pyrimidine scaffold has been associated with antibacterial and antifungal effects. For example, studies have shown that modifications in the thieno-pyrimidine structure can enhance activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may exhibit neuroprotective properties. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological activities may stem from:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
- Receptor Modulation : The compound may interact with specific receptors or ion channels influencing cellular signaling pathways.
- Oxidative Stress Reduction : Potential antioxidant properties could play a role in its neuroprotective effects.
Case Studies
- Anticancer Study : A recent study evaluated a series of thieno-pyrimidine derivatives against breast cancer cell lines. Results indicated that modifications at the 4-position significantly enhanced cytotoxicity compared to non-substituted analogs, suggesting structure-activity relationships critical for drug design .
- Antimicrobial Assessment : In vitro tests on various bacterial strains revealed that derivatives with halogen substitutions displayed enhanced antibacterial activity compared to their non-halogenated counterparts. This underscores the importance of chemical modification in developing effective antimicrobial agents .
Data Summary
| Property | Findings |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| Neuroprotective Effects | Reduces oxidative stress in neuronal cells |
| Mechanism | Likely involves enzymatic inhibition and receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
